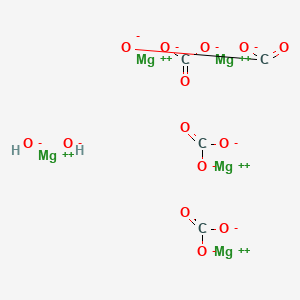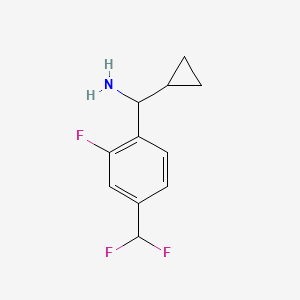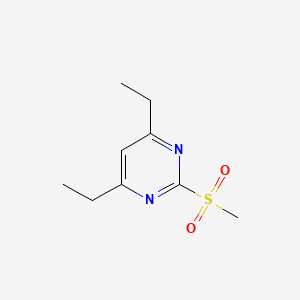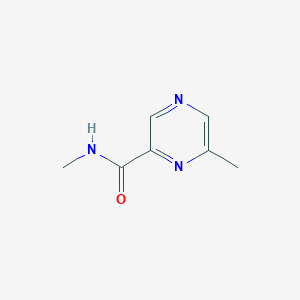
2-(Dimethylamino)pyrimidine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)pyrimidine-5-carboximidamide is a heterocyclic organic compound with the molecular formula C7H11N5 This compound is characterized by a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboximidamide group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pyrimidine-5-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine derivatives, such as 2-chloropyrimidine.
Dimethylation: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.
Carboximidamide Formation: The intermediate product is then reacted with cyanamide under basic conditions to form the carboximidamide group at the 5-position.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-carboxamides.
Applications De Recherche Scientifique
2-(Dimethylamino)pyrimidine-5-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)pyrimidine-5-carboximidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carboxamide
- 2-(Dimethylamino)pyrimidine-5-carboxylic acid
- 2-(Dimethylamino)pyrimidine-4-carboximidamide
Uniqueness
2-(Dimethylamino)pyrimidine-5-carboximidamide is unique due to the presence of both the dimethylamino and carboximidamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H11N5 |
|---|---|
Poids moléculaire |
165.20 g/mol |
Nom IUPAC |
2-(dimethylamino)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H11N5/c1-12(2)7-10-3-5(4-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
Clé InChI |
JDGFZBGHDJPJPS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C=N1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)
![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)


![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
